Molecular Weight Differentiation: Impurity E is a Dimeric Structure Approximately 2× Larger Than Impurities A, B, and C
Rosuvastatin EP impurity E (free acid) has a molecular weight of 832.93 Da (C₃₈H₄₆F₂N₆O₉S₂), which is approximately 1.7× that of impurity A (539.62 Da), 1.8× that of impurity B (463.52 Da), and 1.7× that of impurity C (479.52 Da). The calcium salt dimeric form, Ca(C₃₈H₄₅F₂N₆O₉S₂)₂, has a molecular weight of 1702.49 Da, confirming its dimeric architecture [1]. This large MW difference is a direct consequence of the intermolecular coupling of two rosuvastatin-derived fragments during the Wittig or Horner–Wadsworth–Emmons olefination step in API synthesis, whereas impurities A, B, and C are monomeric species arising from desmethylation/ketone formation, lactonization, or epimerization, respectively [2].
| Evidence Dimension | Molecular weight (free acid form, g/mol) |
|---|---|
| Target Compound Data | 832.93 (free acid); 1702.49 (dicalcium salt) [1] |
| Comparator Or Baseline | Impurity A: 539.62; Impurity B: 463.52; Impurity C: 479.52; Impurity D: 463.52 [2] |
| Quantified Difference | 1.5-fold to 1.8-fold larger than monomers A–D; approximately 3.5-fold larger in dicalcium salt form vs. impurity B |
| Conditions | Mass spectrometric analysis; molecular formula confirmation by HRMS and elemental analysis per EP monograph requirements |
Why This Matters
This large molecular weight differential enables unambiguous identification of impurity E in LC-MS chromatograms, preventing misassignment with co-eluting monomeric impurities and ensuring accurate quantification in quality control release testing.
- [1] SynZeal. Rosuvastatin EP Impurity E (Calcium Salt) Product Technical Datasheet (Cat. No. SZ-R020184). View Source
- [2] Veeprho. Comparative Impurity Data: Rosuvastatin EP Impurities A–E. Veeprho.com (Cat. Nos. VL127001–VL127005). View Source
